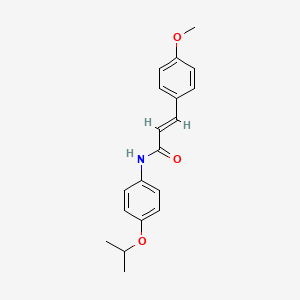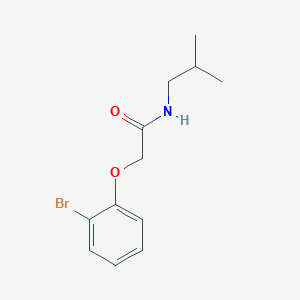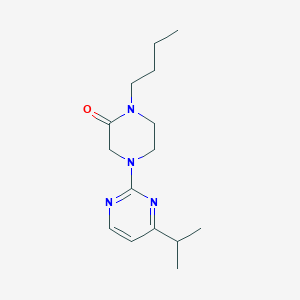
N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as IMMA, and it is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling and glucose metabolism, making IMMA a promising candidate for the treatment of diabetes and related metabolic disorders.
作用機序
IMMA works by inhibiting the activity of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which is a negative regulator of insulin signaling. By inhibiting N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, IMMA increases the activity of insulin signaling pathways, leading to improved glucose uptake and metabolism. This mechanism of action has been extensively studied and validated in preclinical models.
Biochemical and Physiological Effects:
IMMA has been shown to have significant effects on glucose metabolism and insulin sensitivity in preclinical models. Studies have demonstrated that IMMA improves glucose tolerance and insulin sensitivity in both obese and diabetic animal models. Additionally, IMMA has been shown to reduce body weight and improve lipid metabolism in these models.
実験室実験の利点と制限
IMMA has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which makes it a valuable tool for studying the role of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide in insulin signaling and glucose metabolism. Additionally, IMMA has been extensively characterized in preclinical models, which provides a strong foundation for further research.
However, there are also limitations to using IMMA in laboratory experiments. One limitation is that IMMA is not currently approved for use in humans, which limits its potential clinical applications. Additionally, the effects of IMMA on other cellular pathways and systems are not fully understood, which may limit its utility in certain experimental contexts.
将来の方向性
There are several future directions for research on IMMA. One area of interest is the development of new diabetes treatments based on IMMA and other N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of IMMA and its effects on other cellular pathways and systems. Finally, the potential side effects and safety profile of IMMA need to be further characterized in preclinical and clinical studies.
合成法
The synthesis of IMMA involves the reaction of 4-isopropoxyphenylboronic acid and 4-methoxyphenylacryloyl chloride in the presence of a palladium catalyst. This reaction yields IMMA in high yield and purity. The synthesis of IMMA has been optimized to reduce the number of steps and improve the overall efficiency of the process.
科学的研究の応用
IMMA has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Studies have shown that IMMA is a potent inhibitor of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which leads to increased insulin sensitivity and improved glucose metabolism. This makes IMMA a promising candidate for the development of new diabetes treatments.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-18-11-7-16(8-12-18)20-19(21)13-6-15-4-9-17(22-3)10-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUOXXRVUEWBK-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)
![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5683561.png)

![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![4-isopropyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5683583.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)
![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)

![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![3-[2-oxo-2-(2-oxo-3-phenyl-1,8-diazaspiro[4.5]dec-8-yl)ethyl]-2,4-imidazolidinedione](/img/structure/B5683640.png)
![2-[(4,6-diethoxy-1,3,5-triazin-2-yl)amino]-2-methyl-1-propanol](/img/structure/B5683641.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)